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Cat. No.: B1301171 Get Quote

Introduction

2-Chloro-5-fluoroaniline, with the Chemical Abstracts Service (CAS) registry number 452-83-

5, is a halogenated aromatic amine. Its molecular structure, featuring both chlorine and fluorine

substituents on the aniline ring, makes it a valuable intermediate in the synthesis of

pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties

is essential for its identification, characterization, and quality control in research and industrial

applications. This technical guide provides an in-depth overview of the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Chloro-5-
fluoroaniline, complete with detailed experimental protocols and data analysis.

Molecular and Spectroscopic Overview
The structural characteristics of 2-Chloro-5-fluoroaniline give rise to a unique spectroscopic

fingerprint. The presence of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei makes it amenable to a variety of NMR

experiments. The vibrational modes of its chemical bonds can be probed by IR spectroscopy,

while its molecular weight and fragmentation pattern can be determined by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-Chloro-5-
fluoroaniline in solution. The chemical shifts (δ) and coupling constants (J) of the protons and

carbons in the molecule provide detailed information about their chemical environment and

connectivity.
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¹H NMR Data
The proton NMR spectrum of 2-Chloro-5-fluoroaniline is expected to show distinct signals for

the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-

withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the

amino group.

Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-3 Data not available Data not available Data not available

H-4 Data not available Data not available Data not available

H-6 Data not available Data not available Data not available

-NH₂ Data not available Broad singlet N/A

Note: Specific chemical shift and coupling constant values for 2-Chloro-5-fluoroaniline were

not found in the publicly available literature at the time of this guide's compilation. The data

presented here is a general representation based on the analysis of similar substituted anilines.

¹³C NMR Data
The carbon-13 NMR spectrum provides information on each unique carbon atom in the 2-
Chloro-5-fluoroaniline molecule. The chemical shifts are indicative of the hybridization and

electronic environment of the carbon atoms.

Carbon Assignment Chemical Shift (δ, ppm)

C-1 Data not available

C-2 Data not available

C-3 Data not available

C-4 Data not available

C-5 Data not available

C-6 Data not available
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Note: A definitive peak list for the ¹³C NMR spectrum of 2-Chloro-5-fluoroaniline was not

available in the surveyed literature. The assignments are based on general knowledge of

substituted benzene rings.

Experimental Protocol: NMR Spectroscopy
A standard protocol for obtaining high-quality NMR spectra of 2-Chloro-5-fluoroaniline is as

follows:

Sample Preparation: Dissolve approximately 10-20 mg of 2-Chloro-5-fluoroaniline in 0.5-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

The use of a solvent with a known chemical shift allows for accurate referencing of the

spectra.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton operating

frequency of 400 MHz or higher, equipped with a multinuclear probe.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2

seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5

seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural

abundance of the ¹³C isotope.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1301171?utm_src=pdf-body
https://www.benchchem.com/product/b1301171?utm_src=pdf-body
https://www.benchchem.com/product/b1301171?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing

Dissolve Sample in
Deuterated Solvent

Transfer to
NMR Tube

Place in NMR
Spectrometer

Acquire ¹H Spectrum

Acquire ¹³C Spectrum

Fourier Transform Phase & Baseline
Correction Reference Spectrum

Click to download full resolution via product page

NMR Experimental Workflow

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation at specific wavenumbers corresponding to the

vibrational frequencies of the bonds.

FTIR Spectrum Data
The FTIR spectrum of 2-Chloro-5-fluoroaniline is expected to show characteristic absorption

bands for the N-H stretching of the amine group, C-H stretching of the aromatic ring, C-N

stretching, C-Cl stretching, and C-F stretching.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

Data not available N-H stretch (asymmetric) Medium

Data not available N-H stretch (symmetric) Medium

Data not available C-H stretch (aromatic) Medium-Weak

Data not available C=C stretch (aromatic) Medium-Strong

Data not available C-N stretch Medium

Data not available C-F stretch Strong

Data not available C-Cl stretch Medium-Strong

Note: While FTIR data for 2-Chloro-5-fluoroaniline is confirmed to exist, a detailed list of

absorption peaks was not found in the available search results. The table represents the

expected regions for key functional group vibrations.

Experimental Protocol: FTIR Spectroscopy
A common method for obtaining the FTIR spectrum of a solid sample like 2-Chloro-5-
fluoroaniline is the Attenuated Total Reflectance (ATR) technique.

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

Record a background spectrum of the empty ATR accessory.

Sample Application: Place a small amount of solid 2-Chloro-5-fluoroaniline onto the ATR

crystal.

Pressure Application: Apply consistent pressure using the ATR pressure clamp to ensure

good contact between the sample and the crystal.

Data Acquisition: Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400

cm⁻¹). A sufficient number of scans (e.g., 16-32) should be co-added to obtain a high-quality

spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.
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FTIR-ATR Experimental Workflow

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules. It is used to determine the molecular weight of a compound and to deduce

its structure from the fragmentation patterns.

Mass Spectrum Data
The mass spectrum of 2-Chloro-5-fluoroaniline obtained by electron ionization (EI) will show

a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The

presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and

chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of approximately one-

third of the M⁺ peak.

m/z Relative Intensity (%) Assignment

145 100.0 [M]⁺ (C₆H₅³⁵ClNF)

147 32.0 [M+2]⁺ (C₆H₅³⁷ClNF)

110 Data not available [M-Cl]⁺

83 21.1 Fragment

82 11.6 Fragment

90 5.3 Fragment

Data sourced from ChemicalBook.[1]
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Experimental Protocol: Mass Spectrometry
A typical protocol for obtaining an electron ionization mass spectrum of 2-Chloro-5-
fluoroaniline is as follows:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for

volatile samples.

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Sample Introduction Mass Analysis Result

Introduce Sample Electron Ionization
(70 eV)

Mass Separation
(m/z) Ion Detection Generate Mass

Spectrum

Click to download full resolution via product page

Mass Spectrometry (EI) Workflow

Conclusion
The spectroscopic data presented in this guide provides a comprehensive profile of 2-Chloro-
5-fluoroaniline. While specific NMR and a detailed IR peak list were not fully available in the

public domain, the provided information on its mass spectrum and general spectroscopic

characteristics, along with standardized experimental protocols, serves as a valuable resource

for researchers, scientists, and drug development professionals. The unique combination of

spectroscopic features allows for the unambiguous identification and characterization of this
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important chemical intermediate. Further research to publish a complete and verified set of

NMR and IR data would be a valuable contribution to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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